molecular formula C15H15ClSi B132114 9-(Chlorodimethylsilyl)-9h-fluorene CAS No. 154283-78-0

9-(Chlorodimethylsilyl)-9h-fluorene

Cat. No. B132114
M. Wt: 258.82 g/mol
InChI Key: KZHYCLVENKAPLZ-UHFFFAOYSA-N
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Patent
US06559089B1

Procedure details

Into a 3000 ml flask, under nitrogen, was placed a solution of dichlorodimethyl silane (80.2 ml, 0.64 mol.) in 1000 ml of dry hexane, and the solution was Dre-cooled to −78° C. A suspension of fluorenyllithium (53.13 g, 0.32 mol.) in 2000 ml of hexane was slowly added via a cannula and the reaction mixture was stirred for an additional one hour at this temperature. The resulting mixture was gradually allowed to warm to room temperature and stirred for another 16 hours. The reaction mixture was then filtered under nitrogen, through a Celite plug (250 ml). The filtrate was concentrated and kept at −20° C. overnight. The resulting light-green crystals were recrystallised from hexane at −20° C. to afford 75.09 g (90.68 % yield) of chlorodimethyl-(9-fluorenyl)silane.
Quantity
80.2 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
fluorenyllithium
Quantity
53.13 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Si:2]([Cl:5])([CH3:4])[CH3:3].[C:6]1([Li])[C:18]2[CH2:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=2[CH:9]=[CH:8][CH:7]=1>CCCCCC>[Cl:5][Si:2]([CH3:3])([CH3:4])[CH:17]1[C:18]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[C:11]2[C:16]1=[CH:15][CH:14]=[CH:13][CH:12]=2

Inputs

Step One
Name
Quantity
80.2 mL
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
fluorenyllithium
Quantity
53.13 g
Type
reactant
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)[Li]
Name
Quantity
2000 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional one hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3000 ml flask, under nitrogen, was placed
ADDITION
Type
ADDITION
Details
was slowly added via a cannula
STIRRING
Type
STIRRING
Details
stirred for another 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered under nitrogen, through a Celite plug (250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WAIT
Type
WAIT
Details
kept at −20° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting light-green crystals were recrystallised from hexane at −20° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl[Si](C1C2=CC=CC=C2C=2C=CC=CC12)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 75.09 g
YIELD: PERCENTYIELD 90.68%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.